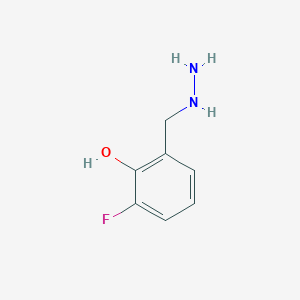
2-Fluoro-6-(hydrazinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-(hydrazinylmethyl)phenol is a chemical compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol It is characterized by the presence of a fluorine atom, a hydrazinylmethyl group, and a phenol group in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(hydrazinylmethyl)phenol typically involves the introduction of a hydrazinylmethyl group to a fluorinated phenol. One common method involves the reaction of 2-fluorophenol with formaldehyde and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-Fluoro-6-(hydrazinylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Fluoro-6-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Fluoro-6-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological membranes .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(hydrazinylmethyl)phenol
- 2-Fluoro-6-(methylamino)methylphenol
- 2-Fluoro-6-(aminomethyl)phenol
Uniqueness
2-Fluoro-6-(hydrazinylmethyl)phenol is unique due to the specific positioning of the hydrazinylmethyl group and the fluorine atom on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Overview
2-Fluoro-6-(hydrazinylmethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H8FN3O
- Molecular Weight : 169.15 g/mol
- IUPAC Name : this compound
- CAS Number : [Not specified in the search results]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety can participate in nucleophilic reactions, which may lead to the inhibition of specific pathways involved in disease progression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 62.5 μM |
| Pseudomonas aeruginosa | 31.25 μM |
This antimicrobial activity is believed to be due to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, as indicated by studies on similar hydrazine derivatives .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in a peer-reviewed journal evaluated the efficacy of various hydrazine derivatives, including this compound, showing promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a MIC comparable to standard antibiotics like gentamicin . -
Anti-inflammatory Mechanism Investigation :
Another investigation focused on the anti-inflammatory properties of hydrazine derivatives, revealing that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
2-fluoro-6-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |
InChIキー |
UMMGKHHAMAGFHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)O)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















